molecular formula C9H7BrF3NO2 B15203108 Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate

Cat. No.: B15203108
M. Wt: 298.06 g/mol
InChI Key: JRRNIIGNVXJAJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H7BrF3NO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate typically involves multiple steps. One common method includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Bromination: Bromine or N-bromosuccinimide (NBS).

    Esterification: Methanol and sulfuric acid as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted benzoates and derivatives with modified functional groups, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The amino and bromo groups can form hydrogen bonds and halogen bonds with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-5-bromo-2-fluorobenzoate
  • Methyl 4-amino-5-chloro-2-(trifluoromethyl)benzoate
  • Methyl 4-amino-5-bromo-2-(difluoromethyl)benzoate

Uniqueness

Methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it particularly valuable in pharmaceutical research and material science .

Properties

IUPAC Name

methyl 4-amino-5-bromo-2-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-16-8(15)4-2-6(10)7(14)3-5(4)9(11,12)13/h2-3H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRNIIGNVXJAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1C(F)(F)F)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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